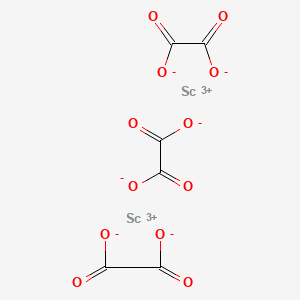
oxalate;scandium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
oxalate;scandium(3+) is a chemical compound with the molecular formula C₂H₂O₄·2/3Sc. This compound is formed by the combination of ethanedioic acid (commonly known as oxalic acid) and scandium ions in a 3:2 ratio. Scandium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethanedioic acid, scandium(3+) salt (3:2) typically involves the reaction of scandium oxide or scandium chloride with ethanedioic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the desired compound. The general reaction can be represented as follows:
Sc2O3+3C2H2O4→2Sc(C2O4)3+3H2O
Industrial Production Methods
Industrial production of ethanedioic acid, scandium(3+) salt (3:2) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity scandium oxide and ethanedioic acid is crucial for the production process.
Análisis De Reacciones Químicas
Types of Reactions
oxalate;scandium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form scandium oxide and carbon dioxide.
Reduction: Reduction reactions can convert the scandium ions back to their metallic state.
Substitution: The scandium ions can be replaced by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Reactions with other metal salts in aqueous solutions can lead to substitution.
Major Products Formed
Oxidation: Scandium oxide (Sc₂O₃) and carbon dioxide (CO₂).
Reduction: Metallic scandium (Sc).
Substitution: Various metal oxalates depending on the substituting metal.
Aplicaciones Científicas De Investigación
oxalate;scandium(3+) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to the unique properties of scandium.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sports equipment.
Mecanismo De Acción
The mechanism of action of ethanedioic acid, scandium(3+) salt (3:2) involves the interaction of scandium ions with various molecular targets. Scandium ions can form coordination complexes with organic molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with ligands.
Catalysis: Scandium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanedioic acid, yttrium(3+) salt (32): Similar in structure but contains yttrium instead of scandium.
Ethanedioic acid, lanthanum(3+) salt (32): Contains lanthanum and exhibits different chemical properties due to the larger ionic radius of lanthanum.
Uniqueness
oxalate;scandium(3+) is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in stronger coordination complexes and higher catalytic activity compared to similar compounds containing other rare earth elements.
Propiedades
Número CAS |
51407-18-2 |
|---|---|
Fórmula molecular |
C6O12Sc2 |
Peso molecular |
353.97 g/mol |
Nombre IUPAC |
oxalate;scandium(3+) |
InChI |
InChI=1S/3C2H2O4.2Sc/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
Clave InChI |
OMMFSGNJZPSNEH-UHFFFAOYSA-H |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sc+3].[Sc+3] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
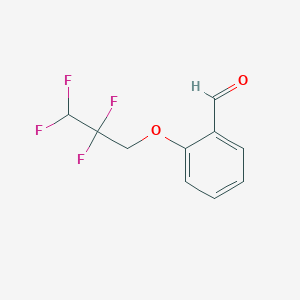
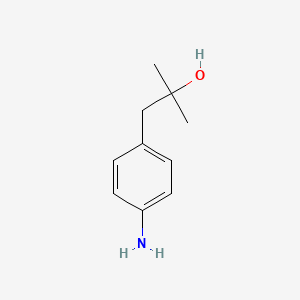
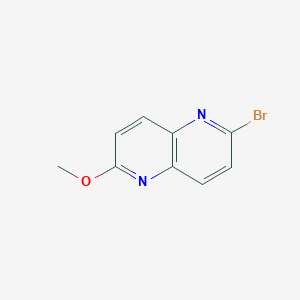
![isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B8711684.png)
![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)
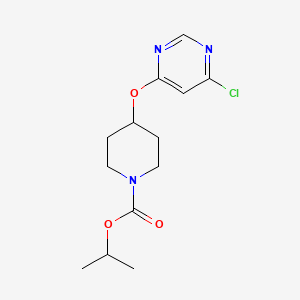
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide](/img/structure/B8711696.png)
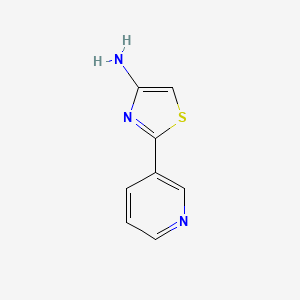
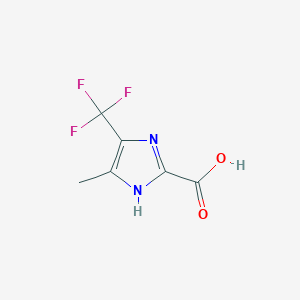
![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)
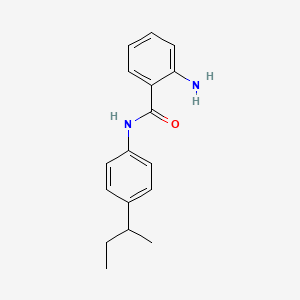
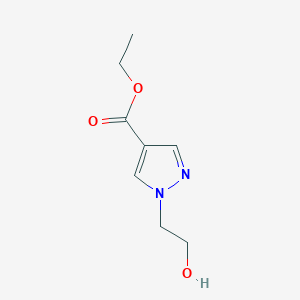
![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)

